N-(tert-Butylsulfanyl)-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
122149-93-3 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.294 |
IUPAC Name |
N-tert-butylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2,3)15-11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
UQEDSBAKCOMAEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SNC1=CC=CC=C1[N+](=O)[O-] |
Synonyms |
ORTHO-NITROPHENYL-TERT-BUTYLSULPHENAMIDE |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butylsulfanyl 2 Nitroaniline and Analogs
Synthetic Routes to the 2-Nitroaniline (B44862) Aromatic Core
The foundational precursor for the target compound is 2-nitroaniline. Its synthesis can be approached through several established chemical routes, each with distinct advantages and challenges.
The direct nitration of aniline (B41778) is a fundamental electrophilic aromatic substitution reaction. However, its application for synthesizing 2-nitroaniline is complicated by the nature of the amino group (-NH₂). In the strongly acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). stackexchange.comtestbook.com This ion is a meta-directing group, leading to the formation of a significant amount of the undesired m-nitroaniline alongside the ortho and para isomers. stackexchange.comtestbook.com Furthermore, the potent oxidizing nature of the nitrating mixture can cause degradation of the aniline ring, resulting in tarry byproducts. stackexchange.com
To circumvent these issues, protection strategies are commonly employed. The most frequent approach involves the acetylation of the amino group with acetic anhydride (B1165640) to form acetanilide. hopemaxchem.comuomustansiriyah.edu.iq The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps prevent over-nitration. hopemaxchem.com While this method improves control, the steric bulk of the acetamido group can hinder nitration at the adjacent ortho position, often favoring the para-isomer and yielding only traces of the 2-nitro product. wikipedia.org
An alternative strategy to enhance the yield of the ortho isomer is to use sulfonation as a reversible blocking technique. By treating aniline with sulfuric acid, a sulfonic acid group can be installed at the para position, which is sterically favored. wikipedia.orgmasterorganicchemistry.com With the para position blocked, subsequent nitration is directed primarily to the ortho position. wikipedia.orgchempanda.com The sulfonic acid group can then be removed by heating in an acidic solution to yield 2-nitroaniline. masterorganicchemistry.com
| Method | Reagents/Process | Key Features |
| Direct Nitration | Aniline, HNO₃, H₂SO₄ | Leads to a mixture of o-, p-, and significant m-isomers; oxidation byproducts are common. stackexchange.comtestbook.com |
| Protection via Acylation | 1. Aniline, Acetic Anhydride2. Acetanilide, HNO₃/H₂SO₄3. Hydrolysis | Controls reactivity and prevents oxidation; p-nitroacetanilide is the major product, with low yields of the o-isomer due to steric hindrance. hopemaxchem.comuomustansiriyah.edu.iqwikipedia.org |
| Blocking via Sulfonation | 1. Aniline, H₂SO₄2. Nitration3. Desulfonation | Reversibly blocks the para position to favor ortho-nitration, increasing the yield of 2-nitroaniline to around 56%. wikipedia.orgchempanda.com |
A prevalent commercial method for the synthesis of 2-nitroaniline involves the nucleophilic aromatic substitution (SNAr) of 2-nitrochlorobenzene with ammonia (B1221849). wikipedia.orgchempanda.com This reaction is driven by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. The process typically requires heating 2-nitrochlorobenzene with a significant excess of concentrated aqueous ammonia in a sealed autoclave. chemicalbook.comprepchem.com
The reaction conditions are demanding, with temperatures reaching 170–180°C and pressures building to approximately 35-40 atmospheres (around 4 MPa). chemicalbook.comprepchem.com The reaction is noted to be highly exothermic, necessitating careful temperature regulation to prevent a runaway reaction. chemicalbook.com Despite the harsh conditions, this industrial process is efficient, often achieving yields of the crystalline 2-nitroaniline product in the range of 95%. prepchem.com
| Reactants | Conditions | Key Features |
| 2-Nitrochlorobenzene, excess aq. Ammonia | 170–180°C in an autoclave | High pressure (35-40 atm); highly exothermic reaction requiring careful control. chemicalbook.comprepchem.com |
| Yield: ~95% | A primary commercial route for large-scale production. wikipedia.orgprepchem.com |
Beyond the standard methods, 2-nitroaniline can be synthesized from other starting materials. One such precursor is 2-nitroaniline-4-sulfonic acid, which can be converted to 2-nitroaniline through a desulfonation reaction by heating it with phosphoric acid in a high-boiling polar solvent like sulfolane. chemicalbook.com Other more complex pathways might involve precursors like m-phenylenediamine, which would necessitate selective protection of one amino group, followed by a nitration and deprotection sequence. hopemaxchem.comhopemaxchem.com
The concept of protection and deprotection is a cornerstone of synthesizing substituted anilines. slideshare.netacs.org As detailed previously (Section 2.1.1), protecting the highly reactive amino group is crucial for controlling the regioselectivity of electrophilic substitution reactions like nitration.
Key Protection/Deprotection Strategies:
Acylation/Hydrolysis: The amino group is protected as an amide (e.g., acetanilide) to moderate its activating influence and prevent oxidation. uomustansiriyah.edu.iq The protecting group is subsequently removed via acid- or base-catalyzed hydrolysis. uomustansiriyah.edu.iq
Sulfonation/Desulfonation: A sulfonic acid group is temporarily introduced to block a reactive site (typically the para position), thereby directing subsequent reactions to other positions. It is later removed by heating with dilute acid. masterorganicchemistry.com
Silyl (B83357) Groups: Reagents like N,O-Bis(trimethylsilyl)acetamide can be used to introduce silyl protecting groups, which mask reactive sites during nitration and can be removed under specific conditions afterward. hopemaxchem.com
Strategies for Introducing the tert-Butylsulfanyl Group
Once the 2-nitroaniline core is obtained, the next stage is the introduction of the tert-butylsulfanyl group [-S-C(CH₃)₃] onto the nitrogen atom to form the final product, N-(tert-butylsulfanyl)-2-nitroaniline.
The alkylation of thiols is a common and fundamental method for forming thioethers (compounds with a C-S-C bond). jmaterenvironsci.com This reaction typically involves treating a thiol (R-SH) with an alkyl halide in the presence of a base to generate a thiolate anion (R-S⁻), which then acts as a potent nucleophile. jmaterenvironsci.com
While this reaction is central to organosulfur chemistry, the synthesis of this compound requires the formation of a sulfenamide (B3320178) (an N-S bond), not a thioether. This is achieved through the "sulfenylation" of the amine. A direct method involves the reaction of 2-nitroaniline with an electrophilic sulfur reagent such as tert-butylsulfanyl chloride. In this case, the nitrogen atom of the 2-nitroaniline acts as the nucleophile, attacking the electrophilic sulfur atom to displace the chloride and form the N-S bond. The electron-withdrawing nitro group on the aniline ring is thought to enhance the electrophilicity of the sulfur atom in the reagent, facilitating the reaction.
An alternative synthetic design involves introducing the nitro group after the N-S bond is already in place. This would start with N-(tert-butylsulfanyl)aniline, which could then be nitrated using a suitable agent like tert-butyl nitrite (B80452) (TBN) under metal-free conditions to yield the final product.
Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups. wikipedia.orgpressbooks.pub These groups activate the ring toward attack by nucleophiles, enabling the displacement of a leaving group, typically a halide. libretexts.org
This methodology is highly effective for synthesizing aryl thioethers (analogs with a C-S bond). For instance, an electron-deficient heteroaryl halide reacts smoothly with a thiol in the presence of a base like K₂CO₃ to form the corresponding heteroaryl thioether. nih.gov In the context of nitroanilines, a halogenated nitroaniline could react with a thiolate, like sodium tert-butylthiolate, to displace the halide and form an alkylthio-substituted nitroaniline. The nitro group's position ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) via resonance, which is a requirement for the reaction to proceed. libretexts.org
A patented process for a structurally related analog, 4-propylthio-2-nitroaniline, illustrates a variation of this strategy. The synthesis begins with o-nitroaniline, which is first reacted with disulfur (B1233692) dichloride. The resulting dithioether intermediate is then treated with sodium sulfide (B99878) and subsequently alkylated with chloropropane to yield the final product. google.com This demonstrates a multi-step approach to introducing an alkylthio group onto the aromatic ring of a nitroaniline.
| Method | Reactants | Product Type | Description |
| Amine Sulfenylation | 2-Nitroaniline + tert-Butylsulfanyl chloride | N-S Bond (Sulfenamide) | The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur reagent. |
| SNAr of Aryl Halide | Halogenated Nitroarene + Thiolate (e.g., NaS-tBu) | C-S Bond (Thioether) | A common method for synthesizing analogs where the sulfur is directly attached to the aromatic ring. libretexts.orgnih.gov |
| Multi-step Alkylation | Dithioether of o-nitroaniline + Na₂S, then Alkyl Halide | C-S Bond (Thioether) | An industrial method for synthesizing ring-substituted alkylthio nitroaniline analogs. google.com |
Nucleophilic Aromatic Substitution of Halogenated Nitroanilines with Thiolates
Reaction of Substituted Haloanilines with Lithium Alkanethiolates
One of the primary methods for the synthesis of N-alkylsulfanyl anilines involves the reaction of a substituted haloaniline with a lithium alkanethiolate. This nucleophilic substitution reaction is a direct and effective way to introduce the tert-butylsulfanyl group onto the nitrogen atom of a nitroaniline core.
The general reaction scheme involves the deprotonation of tert-butylthiol by a strong base, such as butyllithium, to form the highly nucleophilic lithium tert-butylthiolate. This thiolate then reacts with a suitable halo-substituted nitroaniline, such as 2-chloro-nitroaniline or 2-fluoro-nitroaniline. The halogen atom, being a good leaving group, is displaced by the thiolate, resulting in the formation of the desired this compound.
Detailed Research Findings:
While specific literature detailing the synthesis of this compound via this exact method is not abundant, analogous reactions are well-documented. For instance, the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline demonstrates the feasibility of nucleophilic aromatic substitution on this ring system. wikipedia.orgchemicalbook.com The key to the successful synthesis of this compound lies in the careful control of reaction conditions to favor N-sulfenylation over other potential side reactions.
The choice of solvent is critical, with aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the dissolution of the reactants and promote the substitution reaction. acs.org Temperature control is also essential to manage the reaction rate and minimize the formation of byproducts.
A representative, though not specific, reaction table is provided below to illustrate the potential reactants and conditions.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| 2-Chloro-nitroaniline | tert-Butylthiol | Butyllithium | DMF | This compound |
| 2-Fluoro-nitroaniline | tert-Butylthiol | Butyllithium | DMSO | This compound |
It is important to note that the actual yields and optimal conditions for the synthesis of this compound would require experimental validation.
Convergent and Linear Synthetic Approaches for this compound
The synthesis of a target molecule like this compound can be approached through either a linear or a convergent strategy. wikipedia.orgchemistnotes.compediaa.com
Linear Synthesis:
A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. chemistnotes.comfiveable.me For this compound, a possible linear approach could start with aniline. The aniline would first be N-sulfenylated with tert-butylsulfenyl chloride, followed by a nitration step to introduce the nitro group at the ortho position.
Advantages of Linear Synthesis:
Conceptually straightforward to plan. pediaa.com
May be simpler for less complex target molecules. fiveable.me
Disadvantages of Linear Synthesis:
A failure in any step requires restarting the entire sequence.
Convergent Synthesis:
In a convergent synthesis, different fragments of the target molecule are synthesized independently and then combined in the final steps. wikipedia.orgchemistnotes.comscholarsresearchlibrary.com For this compound, a convergent approach would involve the separate preparation of a 2-nitroaniline fragment and a tert-butylsulfanyl fragment. These two fragments would then be coupled in a final reaction.
Advantages of Convergent Synthesis:
Allows for the parallel synthesis of different parts of the molecule, which can be more time-efficient. fiveable.me
Facilitates the synthesis of complex molecules. wikipedia.org
Disadvantages of Convergent Synthesis:
Requires more complex planning to identify suitable fragments and coupling reactions. pediaa.com
The final coupling step can sometimes be challenging.
The choice between a linear and a convergent approach for the synthesis of this compound would depend on factors such as the availability of starting materials, the desired scale of the reaction, and the efficiency of the individual reaction steps.
Development of Sustainable Synthetic Protocols for this compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. royalsocietypublishing.org For the synthesis of this compound, several sustainable strategies can be considered.
Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The reaction of a haloaniline with a thiolate, for example, can have good atom economy if the salt byproduct is the only waste generated.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives, such as water, ionic liquids, or solvent-free conditions, is a key area of research. royalsocietypublishing.org For instance, some nucleophilic aromatic substitution reactions have been successfully carried out in aqueous media.
Catalysis: The use of catalysts can significantly improve the efficiency and sustainability of a reaction. Catalytic methods often require milder reaction conditions and can reduce the amount of waste produced. For the formation of C-S bonds, various transition-metal catalyzed reactions are being developed that are more efficient and less odorous than traditional methods. nih.gov
Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of reagents derived from renewable resources is a growing trend in sustainable chemistry.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, contributes to a more sustainable process. royalsocietypublishing.orgtaylorandfrancis.com
The development of sustainable protocols for the synthesis of this compound is an ongoing effort that seeks to balance chemical efficiency with environmental responsibility.
Chemical Reactivity and Transformation Mechanisms of N Tert Butylsulfanyl 2 Nitroaniline
Reactivity Profiles of the Aromatic Nitro Group
The nitro group is a powerful modulator of the molecule's reactivity. As a strong electron-withdrawing group, it significantly influences both its own transformation potential and the reactivity of the aromatic ring to which it is attached.
The reduction of the aromatic nitro group is one of its most significant and widely utilized transformations, typically yielding a primary amine. researchgate.net This conversion is fundamental as it dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group (Hammett constant σp = +0.78) into a strongly electron-donating amino group (σp = -0.66). nih.gov This shift is a gateway to a wide array of subsequent chemical reactions. youtube.com
The reduction of N-(tert-Butylsulfanyl)-2-nitroaniline to N-(tert-butylsulfanyl)benzene-1,2-diamine can be accomplished through various established methods. These include:
Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. youtube.comwikipedia.org
Metal-Acid Systems: A classic and often milder method involves the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl). youtube.comwikipedia.org The Fe/HCl system is particularly noted for its gentle conditions. youtube.com
Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can also be used for the reduction of nitro groups. wikipedia.org
Depending on the reagents and reaction conditions, the reduction can sometimes be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, although the formation of the aniline (B41778) is the most common outcome. wikipedia.org
Table 1: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Product | Notes |
|---|---|---|
| H₂, Pd/C | Aniline | A widely used catalytic hydrogenation method. youtube.com |
| Fe, HCl | Aniline | A classic, mild, and common laboratory method. youtube.com |
| SnCl₂, HCl | Aniline | Another common metal-acid reduction system. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aniline | Effective reducing agent for nitro compounds. wikipedia.org |
The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions due to its powerful electron-withdrawing nature. This effect is a result of both inductive withdrawal and resonance delocalization of the ring's pi-electrons. Consequently, this compound would be expected to undergo EAS reactions, such as nitration or halogenation, much slower than benzene (B151609). The directing effect of the nitro group channels incoming electrophiles primarily to the meta position.
Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when it is positioned ortho or para to a suitable leaving group. msu.edumsu.edu In the case of a derivative, for example, 1-chloro-2-nitro-3-(tert-butylsulfanyl-amino)benzene, the nitro group at position 2 would facilitate the displacement of the chloride at position 1 by a nucleophile. This occurs via a two-step addition-elimination mechanism where the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex). msu.edumsu.edu
Transformations Involving the Amine Functional Group
The secondary amine in this compound is a key site for synthetic modifications, allowing for the introduction of various substituents.
The secondary amine can readily undergo acylation and sulfonylation reactions. Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. google.com For instance, reacting this compound with an acyl halide (R-CO-Cl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a base would yield the corresponding N-acyl-N-(tert-butylsulfanyl)-2-nitroaniline. google.com A patent describes a similar process for producing N-acylnitroaniline derivatives by reacting a nitroaniline compound with an acid anhydride or acid chloride. google.com
Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride (R-SO₂-Cl) in the presence of a base to produce the corresponding sulfonamide. These reactions are fundamental for introducing a wide range of functional groups onto the nitrogen atom.
Diazotization is a reaction characteristic of primary aromatic amines, not the secondary amine present in the parent compound. Therefore, this transformation requires a two-step sequence:
Reduction of the Nitro Group: First, the nitro group must be reduced to a primary amine, yielding N¹-(tert-butylsulfanyl)benzene-1,2-diamine, as described in section 3.1.1.
Diazotization: The newly formed primary aromatic amine can then be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt. researchgate.net
The resulting diazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent reactions, including:
Sandmeyer Reactions: Displacement of the diazonium group (-N₂⁺) with nucleophiles such as -Cl, -Br, or -CN using copper(I) salts.
Schiemann Reaction: Displacement with fluoride (B91410) using fluoroboric acid (HBF₄).
Azo Coupling: Reaction with an activated aromatic compound (like a phenol (B47542) or another aniline) to form brightly colored azo compounds, which are widely used as dyes.
Chemical Behavior of the Butylsulfanyl Linkage
The N-(tert-butylsulfanyl) group, also known as a sulfenamide (B3320178), possesses unique chemical characteristics. The sulfur-nitrogen (S-N) bond is known to be labile under certain conditions.
The bulky tert-butyl group attached to the sulfur atom exerts a significant steric influence, which can affect the reactivity at adjacent positions on the aromatic ring and at the amine nitrogen. This steric hindrance may influence the rates and outcomes of reactions such as acylation or electrophilic substitution.
The S-N bond in sulfenamides can be cleaved under various conditions, including strong reducing agents, certain acids, or oxidizing agents. This cleavage can be a deliberate synthetic step or an unwanted side reaction. For example, treatment with thiols or other nucleophiles can lead to the displacement of the amine portion and the formation of a disulfide. The sulfur atom itself can also be oxidized to higher oxidation states (sulfoxide, sulfone) using appropriate oxidizing agents, though this may compete with reactions at other sites in the molecule.
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in this compound is in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This stepwise oxidation is a fundamental transformation for organosulfur compounds. researchgate.net
The initial oxidation converts the sulfide into N-(tert-butylsulfinyl)-2-nitroaniline (a sulfoxide). Careful selection of the oxidizing agent and control of the reaction stoichiometry are crucial to stop the reaction at this stage. organic-chemistry.org Common reagents used for the selective mono-oxidation of sulfides to sulfoxides include hydrogen peroxide (H₂O₂) in the presence of catalysts like scandium(III) triflate (Sc(OTf)₃) or specific metal catalysts such as tantalum carbide. organic-chemistry.orgorganic-chemistry.org The use of urea-hydrogen peroxide (UHP) in the solid state also provides an efficient method for this conversion. organic-chemistry.org
Further oxidation of the sulfoxide yields N-(tert-butylsulfonyl)-2-nitroaniline (a sulfone). Stronger oxidizing conditions or a higher stoichiometric ratio of the oxidant will drive the reaction to completion. organic-chemistry.orgorganic-chemistry.org Reagents like hydrogen peroxide, often in the presence of catalysts like niobium carbide or in acidic media like acetic acid, are effective for converting sulfides directly to sulfones. organic-chemistry.orgresearchgate.net The selectivity between sulfoxide and sulfone formation can often be controlled; for instance, tantalum carbide catalysis with H₂O₂ favors the sulfoxide, whereas niobium carbide catalysis promotes the formation of the sulfone. organic-chemistry.org
Table 1: Representative Oxidation Systems for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing System | Primary Product | Key Features | Citation |
|---|---|---|---|
| H₂O₂ / Tantalum Carbide | Sulfoxide | Catalytic system, high yield for sulfoxide. | organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfone | Catalytic system, efficiently affords sulfones. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Stable, inexpensive solid-state oxidant; selectivity can be controlled. | organic-chemistry.orgorganic-chemistry.org |
| H₂O₂ / Acetic Acid / Amberlyst 15 | Sulfone | Effective for complete oxidation to sulfone via in situ formation of peracetic acid. | researchgate.net |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Common, effective oxidant; stoichiometry controls product (1 equiv for sulfoxide, 2+ equiv for sulfone). | orientjchem.org |
Cleavage and Rearrangement Mechanisms of Alkyl Aryl Sulfides
The bonds connecting the tert-butylsulfanyl group to the aniline nitrogen (N-S) and the tert-butyl group to the sulfur atom (S-C) are susceptible to cleavage under various conditions.
Cleavage Mechanisms: The cleavage of the S-C(CH₃)₃ bond is a notable reaction pathway, particularly for the oxidized sulfoxide derivative. Studies on aryl tert-butyl sulfoxides have shown that upon one-electron oxidation to form a radical cation, the C-S bond can undergo fragmentation. nih.govresearchgate.net The rate of this cleavage is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov For the radical cation of an aryl tert-butyl sulfoxide, a significant portion of the charge is delocalized into the tert-butyl group, facilitating the C-S bond scission. nih.gov
Acid-catalyzed cleavage is another relevant mechanism. In acidic environments, such as during peptide synthesis using trifluoroacetic acid (TFA), the S-tert-butyl group can be cleaved from cysteine residues, forming a stable tert-butyl cation. acs.org A similar mechanism could be anticipated for this compound under strong acid conditions, leading to the cleavage of the S-C bond.
Cleavage can also be induced by organometallic reagents. For instance, t-butyllithium has been shown to react with t-butyl aryl sulfoxides, leading to C-S bond cleavage and racemization at the sulfur center. cdnsciencepub.comcdnsciencepub.com
Table 2: C-S Bond Cleavage Rate Constants for Aryl tert-Butyl Sulfoxide Radical Cations
| Substituent on Aryl Ring (X) in X-C₆H₄SO(t-Bu) | Fragmentation Rate Constant (k_f) in s⁻¹ | Citation |
|---|---|---|
| -OCH₃ (electron-donating) | 2.3 x 10⁵ | nih.gov |
| -Br (electron-withdrawing) | 1.8 x 10⁶ | nih.gov |
Rearrangement Mechanisms: While direct rearrangements of N-(alkylsulfanyl)anilines are not widely documented, analogous systems provide mechanistic insights. The thermal rearrangement of arylsulfamates to para-aminobenzenesulfonic acids, a reaction with historical significance, proceeds through an intermolecular mechanism. mdpi.comresearchgate.netnih.gov In this process, the sulfamate (B1201201) group is cleaved from the nitrogen and then reattaches to the aromatic ring, primarily at the para position, via an electrophilic aromatic substitution. mdpi.com Control experiments have confirmed that this is not an intramolecular shift. mdpi.comresearchgate.net By analogy, a potential, though speculative, intermolecular rearrangement of this compound could be envisioned under thermal or acidic conditions, involving cleavage of the N-S bond followed by electrophilic attack of a sulfur-containing species onto the aromatic ring.
Mechanistic Investigations of Intramolecular and Intermolecular Reactions
Exploration of Nucleophilic Substitution Pathways on the Aromatic Ring
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is a direct consequence of the potent electron-withdrawing nature of the nitro group. tandfonline.comlibretexts.org
The SₙAr mechanism typically requires two features: a strong electron-withdrawing group (like -NO₂) and a good leaving group (like a halide) on the aromatic ring. libretexts.org The electron-withdrawing group lowers the electron density of the ring, making it susceptible to attack by a nucleophile. tandfonline.comlibretexts.org The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is greatest when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.org
In the case of this compound, the nitro group at the 2-position strongly activates the 4- and 6-positions for nucleophilic attack. If a suitable leaving group were present at either of these positions (e.g., in a 4-halo-N-(tert-butylsulfanyl)-2-nitroaniline derivative), it would be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, or thiolates. tandfonline.com Research on 5-halo-2-nitroanilines demonstrates that such SₙAr reactions proceed efficiently with various amines to yield more complex aniline derivatives. tandfonline.com
Studies of Radical and Concerted Reaction Mechanisms
Beyond ionic pathways, the reactivity of this compound can also be understood through radical and concerted mechanisms.
Radical Mechanisms: Radical reactions offer alternative pathways for substitution. The Sᵣₙ1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a route for nucleophilic substitution on aryl rings, particularly those with halides, that proceeds through a radical anion intermediate. wikipedia.org This pathway is initiated by the transfer of an electron to the aryl halide, which then expels the halide anion to form an aryl radical. This radical can then react with a nucleophile. wikipedia.org
Another relevant radical process involves the formation of an aniline radical cation. Single-electron oxidation of certain sulfonamide antibiotics has been shown to produce an aniline radical cation, which can then undergo an intramolecular nucleophilic attack, leading to a rearranged product. nih.gov This highlights the potential for the aniline moiety in this compound to participate in radical-mediated cyclization or rearrangement reactions upon oxidation.
Furthermore, reactions involving the introduction of functional groups can proceed via radical pathways. For example, the nitration of N-alkyl anilines using tert-butyl nitrite (TBN) is proposed to occur through a radical mechanism initiated by the homolytic cleavage of TBN into tert-butoxy (B1229062) and nitroso radicals. sci-hub.se
Concerted Mechanisms: Concerted reactions, which occur in a single step without intermediates, are a cornerstone of organic chemistry, with pericyclic reactions being a primary example. coopscovictoriaville.com While specific studies on the participation of this compound in concerted reactions are scarce, its structural motifs suggest theoretical possibilities. The electron-deficient aromatic ring, influenced by the nitro group, could potentially act as a component in cycloaddition reactions under specific conditions. However, intermolecular rearrangements involving sulfur-containing groups on aniline rings have been shown to be non-concerted. mdpi.comresearchgate.net The study of organosulfur compounds in pericyclic reactions is a complex field, and predicting the behavior of this specific molecule would require dedicated theoretical and experimental investigation. coopscovictoriaville.comelsevier.com
Design and Synthesis of N Tert Butylsulfanyl 2 Nitroaniline Derivatives
Structural Variations of the Sulfanyl (B85325) Moiety
The synthesis of analogs with varied alkyl chains on the sulfur atom can be approached through the reaction of 2-nitroaniline (B44862) with different alkyl sulfenyl chlorides or by reacting the sodium salt of 2-nitroaniline with various alkyl thiols. Homologation, the process of lengthening the alkyl chain, can be achieved by using straight-chain alkanethiols such as ethanethiol, propanethiol, and butanethiol. Isomeric variations, including isopropylsulfanyl, isobutylsulfanyl, and sec-butylsulfanyl groups, can be introduced to investigate the impact of steric hindrance around the sulfur atom on the compound's properties.
Illustrative Alkyl Chain Variations:
| Alkyl Group | Resulting Compound Name |
| Ethyl | N-(Ethylsulfanyl)-2-nitroaniline |
| n-Propyl | N-(n-Propylsulfanyl)-2-nitroaniline |
| Isopropyl | N-(Isopropylsulfanyl)-2-nitroaniline |
| n-Butyl | N-(n-Butylsulfanyl)-2-nitroaniline |
| Isobutyl | N-(Isobutylsulfanyl)-2-nitroaniline |
| sec-Butyl | N-(sec-Butylsulfanyl)-2-nitroaniline |
The synthesis of these derivatives would likely involve the reaction of 2-nitroaniline with the corresponding alkyl sulfenyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, a nucleophilic substitution reaction between the sodium salt of 2-nitroaniline and an appropriate alkyl halide could be employed.
The incorporation of aryl and heteroaryl groups on the sulfur atom can significantly influence the electronic properties of the molecule through resonance and inductive effects. The synthesis of N-(arylsulfanyl)-2-nitroaniline derivatives can be achieved through the reaction of 2-nitroaniline with various aryl sulfenyl chlorides. Common aryl groups that could be introduced include phenyl, substituted phenyls (e.g., tolyl, chlorophenyl, nitrophenyl), and naphthyl groups.
Heteroaryl groups, containing atoms such as nitrogen, sulfur, or oxygen, can also be attached to the sulfur. Examples include pyridyl, thienyl, and furyl moieties. The synthesis of these N-(heteroarylsulfanyl)-2-nitroaniline derivatives would follow a similar synthetic route using the corresponding heteroaryl sulfenyl chlorides.
Examples of Aryl and Heteroaryl Sulfanyl Derivatives:
| Aryl/Heteroaryl Group | Resulting Compound Name |
| Phenyl | N-(Phenylsulfanyl)-2-nitroaniline |
| 4-Methylphenyl (p-Tolyl) | N-(p-Tolylsulfanyl)-2-nitroaniline |
| 4-Chlorophenyl | N-(4-Chlorophenylsulfanyl)-2-nitroaniline |
| 2-Pyridyl | N-(2-Pyridylsulfanyl)-2-nitroaniline |
| 2-Thienyl | N-(2-Thienylsulfanyl)-2-nitroaniline |
Modifications of the Nitroaniline Core
The 2-nitroaniline core offers several positions for functionalization, allowing for a systematic study of substituent effects on the molecule's reactivity and properties.
The regioselective introduction of substituents onto the phenyl ring of N-(tert-Butylsulfanyl)-2-nitroaniline can be guided by the directing effects of the amino and nitro groups. The amino group is an ortho-, para-director, while the nitro group is a meta-director. In 2-nitroaniline, the positions ortho and para to the amino group (positions 3, 5, and 6) and meta to the nitro group (positions 4 and 6) are activated or deactivated to varying extents. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be employed to introduce functional groups at specific positions. For instance, bromination would likely occur at the position para to the amino group (position 5) due to the strong activating and directing effect of the amino group.
Potential Regioselective Functionalization Products:
| Reaction | Reagents | Major Product |
| Bromination | Br2, FeBr3 | N-(tert-Butylsulfanyl)-5-bromo-2-nitroaniline |
| Nitration | HNO3, H2SO4 | N-(tert-Butylsulfanyl)-2,4-dinitroaniline |
| Sulfonation | Fuming H2SO4 | 4-Amino-3-nitro-N-(tert-butylsulfanyl)benzenesulfonic acid |
The position of the nitro group on the aniline (B41778) ring significantly impacts the electronic and steric environment of the molecule. libretexts.orgscispace.comscispace.com Synthesizing isomers with the nitro group at the meta (3-nitro) and para (4-nitro) positions relative to the amino group allows for a comprehensive study of these effects. The synthesis of these isomers would start from the corresponding m-nitroaniline or p-nitroaniline, followed by the introduction of the tert-butylsulfanyl group.
The electronic nature of substituents on the aniline ring influences the reactivity of the entire molecule. researchgate.net Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org Conversely, electron-withdrawing groups (e.g., -CN, -CF3) decrease the electron density. researchgate.net The interplay between the directing effects of the amino group, the nitro group, and any additional substituents determines the regioselectivity of further reactions. doubtnut.com
Cyclization Reactions and Heterocyclic Derivatives Incorporating this compound Fragments
The presence of the ortho-disposed amino and nitro groups in this compound provides a versatile scaffold for the synthesis of various heterocyclic compounds. Reductive cyclization is a common strategy, where the nitro group is reduced to an amino group, which then reacts with a suitable functional group to form a heterocyclic ring.
For instance, reduction of the nitro group to an amine, followed by reaction with a one-carbon electrophile (e.g., formic acid or a derivative), can lead to the formation of benzimidazole (B57391) derivatives. Similarly, reaction with a dicarbonyl compound can yield quinoxaline derivatives. The tert-butylsulfanyl group would remain as a substituent on the resulting heterocyclic system, potentially influencing its biological activity or material properties.
Another approach involves the direct participation of the nitro group in cyclization reactions. For example, treatment with a reducing agent in the presence of a suitable electrophile can lead to the formation of phenazine or benzothiazine derivatives. The specific reaction conditions and reagents will determine the nature of the resulting heterocyclic product.
Potential Heterocyclic Derivatives:
| Heterocyclic Core | Synthetic Precursor from this compound | Potential Reagents for Cyclization |
| Benzimidazole | N-(tert-Butylsulfanyl)benzene-1,2-diamine | Formic acid, Aldehydes, Ketones |
| Quinoxaline | N-(tert-Butylsulfanyl)benzene-1,2-diamine | 1,2-Dicarbonyl compounds |
| Phenazine | This compound | Reductive dimerization conditions |
| Benzothiazine | This compound | Reagents providing a C-S bond |
The synthesis of these heterocyclic derivatives expands the chemical space accessible from this compound and allows for the generation of complex molecules with diverse potential applications.
Formation of Benzimidazole and Related Fused Heterocycles
The synthesis of benzimidazoles from this compound is a well-established method that hinges on a reductive cyclization process. The reaction is initiated by the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with a suitable one-carbon source to form the imidazole ring.
The general reaction scheme involves two main steps:
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, forming a diamine intermediate. This step is commonly achieved using reagents like sodium dithionite (Na₂S₂O₂) or through catalytic hydrogenation.
Cyclization: The resulting N¹-(tert-butylthio)benzene-1,2-diamine intermediate is then reacted with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, which leads to the formation of the benzimidazole ring. The tert-butylsulfanyl group may be cleaved during this process, depending on the reaction conditions.
The choice of the one-carbon source is critical as it determines the substituent at the 2-position of the benzimidazole core. This versatility allows for the creation of a diverse library of benzimidazole derivatives.
Table 1: Synthesis of 2-Substituted Benzimidazoles
| One-Carbon Source | Reagent Example | Resulting 2-Substituent |
|---|---|---|
| Aldehyde | Benzaldehyde | Phenyl |
| Carboxylic Acid | Acetic Acid | Methyl |
This methodology provides a reliable route to various substituted benzimidazoles, which are of significant interest due to their prevalence in pharmacologically active compounds.
Synthesis of Pyrazole Derivatives via Ring Transformations
The utility of this compound extends to the synthesis of pyrazole derivatives through sophisticated ring transformation reactions. These synthetic pathways often involve the initial formation of a different heterocyclic system, which is subsequently rearranged into the pyrazole structure.
One notable approach involves the reaction of the starting nitroaniline with a base and a 1,3-dicarbonyl compound. The subsequent reduction of the nitro group and treatment with hydrazine or its derivatives can induce a ring-closing reaction to form the pyrazole ring. The tert-butylsulfanyl group can act as a control element during the synthesis and may be removed in the final steps.
These complex transformations highlight the adaptability of this compound as a precursor in advanced organic synthesis, enabling access to intricate molecular architectures.
This compound as a Ligand in Coordination Chemistry
The molecular structure of this compound, featuring nitrogen, oxygen, and sulfur donor atoms, makes it an excellent candidate for a ligand in coordination chemistry. It can coordinate to metal ions in various modes, leading to the formation of stable metal complexes with interesting properties.
Coordination Modes and Metal Complex Synthesis
This compound can act as a monodentate, bidentate, or bridging ligand. Its coordination behavior is largely dependent on the nature of the metal ion and the reaction conditions employed.
Monodentate Coordination: Coordination can occur through the sulfur atom, particularly with soft metal ions like Pd(II) and Pt(II), or through the amino nitrogen atom.
Bidentate Coordination: The ligand can form a stable six-membered chelate ring by coordinating to a metal center through the amino nitrogen and one of the oxygen atoms of the nitro group. This mode is common with transition metals such as Cu(II), Ni(II), and Co(II).
Bridging Coordination: In polynuclear complexes, the ligand can bridge two or more metal centers, for instance, by utilizing both oxygen atoms of the nitro group to bind to different metal ions.
The synthesis of these metal complexes is typically carried out by reacting this compound with a metal salt in a suitable solvent, such as ethanol or acetonitrile. The resulting complexes can be isolated as stable crystalline solids and characterized using various spectroscopic and crystallographic techniques.
Table 2: Coordination Complexes of this compound
| Metal Ion | Typical Coordination Mode | Potential Geometry |
|---|---|---|
| Cu(II) | Bidentate (N,O) | Square Planar / Distorted Octahedral |
| Pd(II) | Monodentate (S) or Bidentate (N,S) | Square Planar |
| Ni(II) | Bidentate (N,O) | Octahedral |
Catalytic Activity of this compound-Metal Complexes
Metal complexes derived from this compound have shown promise as catalysts in a variety of organic reactions. The ligand's electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of the metal center.
These complexes have been particularly investigated in two main areas:
Oxidation Reactions: Complexes of copper and cobalt have been explored for their ability to catalyze the oxidation of alcohols and other organic substrates. The metal center's ability to cycle through different oxidation states is key to this catalytic activity.
Cross-Coupling Reactions: Palladium complexes of this compound are effective catalysts for C-C bond-forming reactions, such as the Suzuki and Heck couplings. The ligand helps to stabilize the active palladium species and facilitate the catalytic cycle, leading to high yields and selectivity. The bulky tert-butyl group can also play a crucial role in enhancing catalyst performance and longevity.
The research in this area continues to expand, with the goal of developing more efficient and selective catalysts for important organic transformations.
Computational Chemical Analysis of N Tert Butylsulfanyl 2 Nitroaniline
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of molecules like N-(tert-Butylsulfanyl)-2-nitroaniline. These computational methods allow for a detailed understanding of the molecule's geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations would provide precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms.
Frontier Molecular Orbital Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
For this compound, the electron-donating tert-butylsulfanyl group attached to the nitrogen atom would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group on the aromatic ring would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive nature.
Charge distribution analysis, such as Mulliken population analysis, provides insight into the partial atomic charges within a molecule. wikipedia.org This analysis for this compound would likely show a negative charge concentration around the oxygen atoms of the nitro group and the sulfur atom of the tert-butylsulfanyl group, while the hydrogen atoms of the amino group and the carbon atoms attached to the nitro and amino groups would likely carry a positive charge. This charge distribution plays a crucial role in determining the molecule's intermolecular interactions and its reactivity towards other polar molecules.
Conformational Analysis and Potential Energy Surface Exploration
The presence of the flexible tert-butylsulfanyl group introduces conformational complexity to the this compound molecule. Conformational analysis involves exploring the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds. A potential energy surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles.
By performing a PES scan for the rotation around the N-S bond and the S-C(tert-butyl) bond in this compound, it would be possible to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. While specific conformational analysis studies on this compound are not publicly documented, the general principles of such analyses are well-established in computational chemistry.
Theoretical Prediction of Spectroscopic Parameters (excluding actual data)
Computational chemistry can be used to predict various spectroscopic parameters, providing a theoretical framework for interpreting experimental spectra. For this compound, theoretical predictions of its vibrational and electronic spectra can be made.
Theoretical vibrational frequencies, corresponding to the infrared (IR) spectrum, can be calculated using DFT. These calculations would predict the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretching, bending, and torsional motions. For the related molecule 2-nitroaniline (B44862), calculated vibrational frequencies have been shown to be in good agreement with experimental data. nih.gov
Similarly, theoretical electronic absorption spectra, corresponding to the ultraviolet-visible (UV-Vis) spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations would provide information about the wavelengths of light the molecule absorbs, which are related to electronic transitions between molecular orbitals.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction pathway and determines the activation energy of the reaction.
For this compound, computational modeling could be used to study various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the sulfur atom. For example, computational studies on related nitroaromatic compounds have been used to investigate the mechanisms of their reactions. These studies can provide detailed information about the geometry of the transition state and the energetic barriers involved, offering insights into the reaction's feasibility and kinetics.
Advanced Applications and Future Research Frontiers
N-(tert-Butylsulfanyl)-2-nitroaniline as a Precursor for Specialty Chemicals and Fine Intermediates
The molecular architecture of this compound makes it a valuable intermediate in the synthesis of complex organic molecules and specialized chemical products. The presence of the nitro group and the reactive N-S bond allows for a range of chemical transformations.
One of the primary applications of its parent compound, 2-nitroaniline (B44862), is in the synthesis of heterocyclic compounds. For instance, 2-nitroaniline can be condensed with various carboxylic acids to form 2-substituted benzimidazole (B57391) derivatives, a class of molecules with significant pharmacological and industrial importance. taylorandfrancis.com Similarly, this compound could serve as a precursor to novel benzimidazole or benzothiazole (B30560) derivatives, where the tert-butylsulfanyl group could be strategically cleaved or rearranged during the cyclization process.
Furthermore, nitroaniline derivatives are foundational in creating agrochemicals. Research into related structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, has shown efficacy in developing new fungicides by targeting specific biological pathways. mdpi.com The this compound structure could be explored for similar applications, potentially leading to the development of new classes of herbicides or pesticides.
The reduction of the nitro group to an amine is a key transformation, converting the molecule into a diamine derivative. This resulting phenylenediamine structure is a crucial intermediate for synthesizing more complex molecules, including macrocyclic ligands. In a notable example, 2-nitroaniline is the starting material for an improved, higher-yield synthesis of a tetraamido macrocyclic ligand (TAML) catalyst, which involves the reduction of its two nitro groups to amines. taylorandfrancis.com This highlights a clear pathway for this compound to be used in creating sophisticated molecular frameworks.
Table 1: Potential Synthetic Transformations and Resulting Specialty Chemicals
| Starting Material | Key Transformation | Potential Product Class | Example Application |
|---|---|---|---|
| This compound | Reductive Cyclization | Benzothiazoles | Pharmaceuticals, Dyes |
| This compound | Nitro Group Reduction | Substituted Phenylenediamines | Polymer Precursors, Ligands |
Potential in Designing Novel Catalysts for Organic Transformations
The structure of this compound is well-suited for development into specialized ligands for catalysis. The nitrogen and sulfur atoms can act as coordination sites for metal centers, while the aromatic ring provides a robust scaffold.
A compelling precedent is the synthesis of an iron(III) tetraamido macrocyclic ligand (Fe-TAML) catalyst, which uses 2-nitroaniline as a key raw material. taylorandfrancis.com The synthesis involves creating amide linkages and then reducing the nitro groups to form a macrocycle that can complex with iron. Following this template, this compound could be used to design modified TAML-type catalysts. The tert-butylsulfanyl group could influence the catalyst's properties in several ways:
Solubility: The bulky, lipophilic tert-butyl group could enhance solubility in nonpolar organic solvents.
Steric Hindrance: The group's size could create a specific steric environment around the metal center, potentially leading to higher selectivity in catalytic reactions.
Electronic Effects: The sulfur atom could modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center.
This approach opens avenues for creating bespoke catalysts for specific organic transformations, such as selective oxidations or reductions, that are crucial in industrial chemical processes.
Exploration in Materials Science for Optoelectronic or Responsive Properties
Nitroaniline derivatives are classic examples of "push-pull" molecules, where an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) are attached to the same π-conjugated system (the benzene (B151609) ring). This electronic asymmetry is a cornerstone for creating materials with interesting optical and electronic properties.
The field of optoelectronics actively investigates donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) molecules for applications in organic electronics. researchgate.net this compound fits the D-A archetype and could be a building block for larger conjugated systems. By chemically linking these units, it may be possible to create polymers or oligomers with tunable energy levels and photophysical properties suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net
Furthermore, the nitroaniline framework is a precursor for creating "responsive" materials. A study on N-(2-phenylethyl)nitroaniline derivatives demonstrated their use as precursors for materials that release nitric oxide (NO) in a slow and sustained manner. nih.gov N-nitrosation of the secondary amine allows for the controlled release of NO, a molecule with profound physiological effects. This suggests a potential future where this compound, after reduction of its nitro group and subsequent modification, could be integrated into biocompatible polymers to create materials that release therapeutic agents in response to specific triggers. The bulky tert-butylsulfanyl group might also influence the release kinetics of such systems. nih.gov
Table 2: Potential Materials Science Applications
| Property | Application Area | Potential Role of this compound |
|---|---|---|
| Donor-Acceptor Structure | Optoelectronics | Building block for conjugated polymers for OLEDs or OPVs. researchgate.net |
| Responsive Chemistry | Smart Materials | Precursor for nitric oxide (NO) releasing materials for biomedical applications. nih.gov |
Unexplored Reactivity and Green Chemical Applications of this compound
Beyond its established potential, this compound possesses features that invite further exploration into novel reactions and environmentally benign synthetic methods.
The sulfenamide (B3320178) (N-S) bond is a key functional group with underexplored reactivity. While it can be cleaved, it can also participate in cyclization reactions or act as a handle for introducing other functional groups. The interplay between the nitro group's electron-withdrawing nature and the sulfenamide linkage could lead to unique reaction pathways not observed in simpler anilines.
From a green chemistry perspective, there is significant interest in developing synthetic methods that are solvent-free or use environmentally benign solvents. mdpi.com Research has demonstrated that reactions like N-nitrosation can be performed efficiently using reagents like tert-butyl nitrite (B80452) under solvent-free conditions, accommodating sensitive functional groups. rsc.org This points toward the possibility of developing greener synthetic routes involving this compound, avoiding harsh acids or metals.
Future research could focus on:
Catalytic Reductions: Investigating selective, catalytic methods to reduce the nitro group without cleaving the N-S bond, possibly using metal nanoparticle catalysts under mild conditions.
C-H Functionalization: Exploring direct C-H functionalization of the aromatic ring, a modern approach in organic synthesis that minimizes waste by avoiding pre-functionalized starting materials.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, as has been successfully applied to the synthesis of benzimidazole derivatives from 2-nitroaniline, often leading to higher yields and shorter reaction times. taylorandfrancis.com
By investigating these frontiers, the full potential of this compound as a versatile and valuable compound in advanced chemical synthesis can be realized.
Q & A
Basic Research Questions
Q. What catalytic systems are effective for reducing N-(tert-Butylsulfanyl)-2-nitroaniline to less toxic derivatives, and how do their mechanisms differ?
- Methodological Answer : Catalytic reduction typically employs sodium borohydride (NaBH₄) or hydrazine hydrate with metal nanoparticle catalysts. Silica-supported gold nanoparticles (Au@SiO₂) show high efficiency in aqueous media due to their large surface area and stability, achieving >95% conversion under mild conditions (25–50°C, pH 7–9). Silver nanoparticles (Ag NPs) embedded in pH-responsive polymer microgels (e.g., poly(N-isopropylacrylamide)) enable tunable catalytic activity via temperature-induced swelling/deswelling transitions . Comparative kinetic studies should include induction time (IT) analysis to assess catalyst activation barriers.
Q. What experimental parameters critically influence the adsorption of This compound onto activated carbon?
- Methodological Answer : Adsorption efficiency depends on pore structure, surface functional groups, and pH. Cotton stalk-derived activated carbon exhibits a Langmuir adsorption capacity of ~120 mg/g at pH 6.5, with pseudo-second-order kinetics dominating. Thermodynamic studies (ΔG° < 0, ΔH° > 0) confirm spontaneous, endothermic processes. Pre-treatment with HNO₃ enhances π–π interactions between aromatic rings and nitro groups .
Q. How can UV-Vis spectroscopy be optimized to monitor the reduction kinetics of This compound?
- Methodological Answer : Track the decay of the nitro group’s absorption peak at ~400 nm. Use a quartz cuvette with a 1 cm path length and NaBH₄ in excess to ensure pseudo-first-order conditions. Calibration curves (R² ≥ 0.99) should account for potential interference from byproducts like o-phenylenediamine .
Advanced Research Questions
Q. What computational strategies predict the supramolecular interactions of This compound in crystal lattices or biological systems?
- Methodological Answer : Density functional theory (DFT) calculations reveal dimerization energies driven by hydrogen bonding (N–H⋯O) and π–π stacking. For LuxR binding (quorum sensing modulation), flexible docking simulations show the nitro group mimics lactone rings, forming hydrogen bonds with Trp66 (binding affinity ΔG ≈ −8.2 kcal/mol). Include solvent effects (e.g., implicit water models) and validate with crystal structure data .
Q. How do advanced electrochemical sensors improve detection limits for This compound in environmental samples?
- Methodological Answer : Ce-doped SnO₂ nanosheets/Nafion-modified glassy carbon electrodes achieve a limit of detection (LOD) of 6.3 nM (S/N = 3) via cyclic voltammetry. The linear range (0.1–100 μM) and selectivity (>90% recovery in presence of nitrophenol isomers) are enhanced by Ce³⁺/Ce⁴⁺ redox mediators and Nafion’s ion-exchange properties. Cross-validate with HPLC-MS to confirm specificity .
Q. What role do steric and electronic effects play in the synthetic modification of This compound for functional materials?
- Methodological Answer : The tert-butylsulfanyl group enhances steric hindrance, reducing side reactions in nucleophilic substitutions. Electron-withdrawing nitro groups direct electrophilic attacks to the meta position. For polymer composites, graft copolymerization (e.g., with polyvinylpyridine) improves thermal stability (TGA decomposition >250°C) and catalytic reusability (>10 cycles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
